5-Bromo-4-chloro-3-indolyl phosphate disodium salt

Descripción

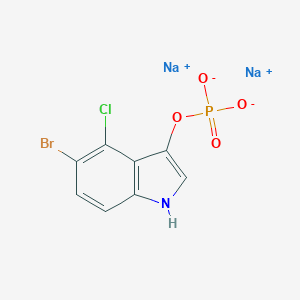

Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate is a biochemical reagent commonly used as a substrate for phosphatase assays in biochemistry and molecular biology. This compound is converted by phosphatases to a yellow compound that can be easily measured spectrophotometrically or fluorometrically . It is also used as a reagent in enzyme-catalyzed reactions and as a tool for studying signal transduction pathways .

Propiedades

Número CAS |

102185-33-1 |

|---|---|

Fórmula molecular |

C8H6BrClNNaO4P |

Peso molecular |

349.46 g/mol |

Nombre IUPAC |

disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate |

InChI |

InChI=1S/C8H6BrClNO4P.Na/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H2,12,13,14); |

Clave InChI |

QTGRYTOUZURJNS-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br.[Na+].[Na+] |

SMILES canónico |

C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br.[Na] |

Otros números CAS |

102185-33-1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate typically involves the phosphorylation of 5-bromo-4-chloro-1H-indole-3-ol. This reaction is carried out using phosphoryl chloride (POCl3) in the presence of a base such as pyridine. The reaction mixture is then neutralized, and the product is purified through crystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions: Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by phosphatases to produce 5-bromo-4-chloro-1H-indole-3-ol and inorganic phosphate.

Oxidation: It can be oxidized by atmospheric oxygen or other oxidizing agents to form 5,5’-dibromo-4,4’-dichloro-indigo.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in aqueous solutions at neutral or slightly alkaline pH.

Oxidation: Requires the presence of oxidizing agents such as nitro blue tetrazolium chloride (NBT) or atmospheric oxygen.

Substitution: Involves the use of nucleophiles such as amines or thiols under mild conditions.

Major Products:

Hydrolysis: Produces 5-bromo-4-chloro-1H-indole-3-ol and inorganic phosphate.

Oxidation: Forms 5,5’-dibromo-4,4’-dichloro-indigo.

Substitution: Yields various substituted indole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate has a wide range of applications in scientific research:

Biochemistry and Molecular Biology: Used as a substrate for phosphatase assays to measure enzyme activity.

Enzyme-Catalyzed Reactions: Serves as a reagent in various enzyme-catalyzed reactions, aiding in the study of enzyme kinetics and mechanisms.

Signal Transduction Studies: Utilized as a tool to investigate signal transduction pathways and cellular processes.

Histochemistry: Employed in histochemical staining techniques to detect alkaline phosphatase activity in tissue samples.

Immunoblotting and In Situ Hybridization: Used in combination with nitro blue tetrazolium chloride (NBT) for colorimetric detection of alkaline phosphatase-labeled molecules.

Mecanismo De Acción

The primary mechanism of action of Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate involves its hydrolysis by phosphatases. The enzyme catalyzes the cleavage of the phosphate group, resulting in the formation of 5-bromo-4-chloro-1H-indole-3-ol and inorganic phosphate . This reaction is often used to measure phosphatase activity in various biological samples. The compound’s ability to undergo oxidation and form colored products also makes it useful in visualizing enzyme activity .

Comparación Con Compuestos Similares

5-Bromo-4-chloro-3-indolyl phosphate: Another substrate for phosphatase assays, used similarly in biochemistry and molecular biology.

5-Bromo-4-chloro-3-indolyl β-D-glucuronide: Used as a chromogenic substrate for β-glucuronidase detection.

Indole-3-acetic acid: A plant hormone involved in growth and development, structurally related to indole derivatives.

Uniqueness: Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate is unique due to its specific use as a substrate for phosphatase assays and its ability to form colored products upon hydrolysis and oxidation. This makes it particularly valuable in biochemical and molecular biology research for detecting and measuring enzyme activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.